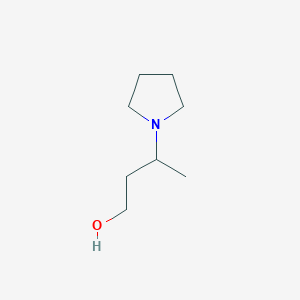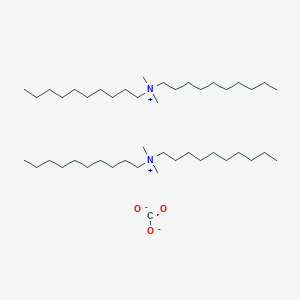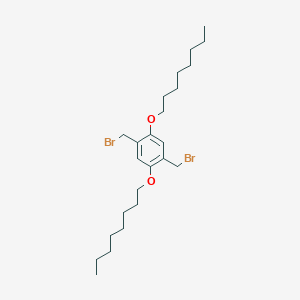
L-Glutamic Acid-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Glutamic Acid-d5, also known as L-Glutamic-2,3,3,4,4-d5 acid, is a deuterated form of L-glutamic acid. This compound is a non-essential amino acid and plays a crucial role in cellular metabolism. Its salt form, glutamate, is an important neurotransmitter in the central nervous system and is involved in various cellular processes .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic Acid-d5 involves the incorporation of deuterium atoms into the L-glutamic acid molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the L-glutamic acid are replaced with deuterium atoms using deuterated reagents under specific conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated water (D2O) and other deuterated reagents. The process is optimized to ensure high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome .
化学反应分析
Types of Reactions
L-Glutamic Acid-d5 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo acids.
Reduction: It can be reduced to form corresponding amines.
Substitution: It can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include oxo acids, amines, and substituted derivatives of this compound. These products have various applications in scientific research and industry .
科学研究应用
L-Glutamic Acid-d5 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as an internal standard in metabolomics and lipidomics profiling.
Biology: Plays a role in studying neurotransmitter functions and metabolic pathways.
Medicine: Used in research related to neurological diseases and metabolic disorders.
Industry: Employed in the production of deuterated compounds for various applications
作用机制
L-Glutamic Acid-d5 exerts its effects by acting as an excitatory neurotransmitter in the central nervous system. It activates both ionotropic and metabotropic glutamate receptors, including non-NMDA (AMPA and kainate) and NMDA receptors. These receptors play a crucial role in synaptic transmission and plasticity, which are essential for learning and memory .
相似化合物的比较
Similar Compounds
Some compounds similar to L-Glutamic Acid-d5 include:
- L-Glutamic acid
- Glutamate
- Glutaminol-d5
- Glutaton-d5
- Glutamidex-d5
Uniqueness
What sets this compound apart from these similar compounds is the presence of deuterium atoms, which makes it a valuable tool in research. The deuterium labeling allows for precise tracking and quantification in various biochemical and pharmacokinetic studies, providing insights that are not possible with non-deuterated compounds .
属性
IUPAC Name |
(2S)-2-amino-2,3,3,4,4-pentadeuteriopentanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1D2,2D2,3D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUUTDBJXJRKMK-NKXUJHECSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][C@@](C(=O)O)(C([2H])([2H])C([2H])([2H])C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90482295 |
Source


|
| Record name | Glutamicol-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2784-50-1 |
Source


|
| Record name | Glutamicol-d5 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90482295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole](/img/structure/B136922.png)











